molecular formula C22H27N3O3S B2498256 N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine CAS No. 862741-99-9

N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine

Cat. No.: B2498256
CAS No.: 862741-99-9
M. Wt: 413.54
InChI Key: WNQLPWDVAHUMTH-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine is a complex organic compound characterized by its unique structure, which includes an oxazole ring substituted with a tolyl group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst.

    Tosylation: The tosyl group is added through a reaction with tosyl chloride in the presence of a base, such as pyridine.

    Formation of the Diamine:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the tolyl and oxazole rings.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Substituted derivatives at the amine groups.

Scientific Research Applications

N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    N1,N1-dimethyl-N3-(2-(o-tolyl)-4-mesyloxazol-5-yl)propane-1,3-diamine: Similar structure but with a mesyl group instead of a tosyl group.

Uniqueness

N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the tolyl and tosyl groups can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

N',N'-dimethyl-N-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-16-10-12-18(13-11-16)29(26,27)22-21(23-14-7-15-25(3)4)28-20(24-22)19-9-6-5-8-17(19)2/h5-6,8-13,23H,7,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQLPWDVAHUMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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